Desmodianone C

Catalog No.
S649942
CAS No.
M.F
C26H30O6
M. Wt
438.5 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desmodianone C

Product Name

Desmodianone C

IUPAC Name

3-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C26H30O6/c1-14(2)6-5-7-15(3)8-9-17-10-18(22(29)11-21(17)28)19-13-32-23-12-20(27)16(4)25(30)24(23)26(19)31/h6,8,10-12,19,27-30H,5,7,9,13H2,1-4H3/b15-8+

InChI Key

PXELHAVCJPGEEX-OVCLIPMQSA-N

Synonyms

5,7,2',4'-tetrahydroxy-6-methyl-5'-(3,7-dimethylocta-2m6-dienyl)isoflavanone, desmodianone C

Canonical SMILES

CC1=C(C2=C(C=C1O)OCC(C2=O)C3=C(C=C(C(=C3)CC=C(C)CCC=C(C)C)O)O)O

Isomeric SMILES

CC1=C(C2=C(C=C1O)OCC(C2=O)C3=C(C=C(C(=C3)C/C=C(\C)/CCC=C(C)C)O)O)O

Desmodianone C is a natural product found in Desmodium incanum with data available.

Desmodianone C is a naturally occurring compound classified as a steroidal saponin. It is primarily derived from the plant species Desmodium, which is known for its diverse phytochemical constituents. This compound has garnered attention due to its unique structural features and potential therapeutic applications. Desmodianone C exhibits a complex arrangement of carbon, hydrogen, and oxygen atoms, contributing to its biological activity and interaction with various biological systems.

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Desmodianone C exhibits a range of biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, reducing oxidative stress in cells.
  • Anti-inflammatory Effects: Studies suggest that Desmodianone C can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity: This compound has demonstrated effectiveness against various bacterial strains, indicating potential use in antimicrobial therapies.
  • Cytotoxicity Against Cancer Cells: Preliminary studies suggest that Desmodianone C may induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

The synthesis of Desmodianone C can be approached through various methods:

  • Natural Extraction: The most common method involves extracting the compound from Desmodium species using solvents like ethanol or methanol. This method captures the full spectrum of phytochemicals present in the plant material.
  • Chemical Synthesis: Laboratory synthesis may involve several steps:
    • Starting from simpler steroid precursors.
    • Employing reactions such as alkylation, acylation, and oxidation to construct the steroid framework characteristic of Desmodianone C.
  • Biotransformation: Utilizing microbial or enzymatic processes to convert precursor compounds into Desmodianone C offers a green chemistry approach that may enhance yield and purity .

Desmodianone C has potential applications in various fields:

  • Pharmaceuticals: Due to its bioactive properties, it may be developed into drugs for managing oxidative stress-related conditions, inflammation, and cancer.
  • Nutraceuticals: Its antioxidant capabilities make it suitable for inclusion in dietary supplements aimed at improving health and wellness.
  • Cosmetics: The compound's skin-protective properties could be harnessed in cosmetic formulations aimed at anti-aging and skin repair

    Research on interaction studies involving Desmodianone C has revealed insights into its pharmacodynamics:

    • Drug Interactions: Studies indicate that Desmodianone C may alter the metabolism of other drugs through enzyme inhibition or induction pathways.
    • Synergistic Effects: When combined with other phytochemicals or drugs, Desmodianone C may enhance therapeutic efficacy or reduce side effects, making it a valuable component in polyherbal formulations

      Several compounds share structural similarities with Desmodianone C. Here are some notable examples:

      Compound NameStructure TypeUnique Features
      SaponinsSteroidal SaponinExhibits strong surfactant properties; used in traditional medicine.
      QuercetinFlavonoidKnown for its antioxidant properties; differs by lacking steroid structure.
      GlycyrrhizinTriterpenoidExhibits sweet taste and anti-inflammatory effects; differs by structure complexity.
      DiosgeninSteroidal SapogeninPrecursor to many steroid hormones; lacks sugar moiety found in saponins.

      Desmodianone C is unique due to its specific arrangement of hydroxyl groups and sugar moieties that confer distinct biological activities not found in these similar compounds

      Desmodianone C biosynthesis follows the classical phenylpropanoid pathway common to all isoflavonoid compounds, originating from the aromatic amino acid phenylalanine [1] [2]. This sophisticated metabolic route involves a series of enzymatic transformations that ultimately lead to the formation of the characteristic isoflavone skeleton with its distinctive 3-phenylchromen-4-one core structure.

      The initial phase of biosynthesis commences with the deamination of L-phenylalanine by phenylalanine ammonia lyase, which catalyzes the elimination of ammonia to form cinnamic acid [3] [1]. This enzyme represents the first committed step in phenylpropanoid metabolism and serves as a crucial control point for channeling carbon flux toward isoflavonoid production. Subsequent hydroxylation by cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase, introduces a hydroxyl group at the para position to yield p-coumaric acid [4] [5].

      The activation of p-coumaric acid to its corresponding coenzyme A ester by 4-coumarate:coenzyme A ligase represents a critical branch point in the pathway [1] [2]. This high-energy intermediate, p-coumaroyl-coenzyme A, serves as the phenylpropanoid unit that will be incorporated into the growing isoflavone structure through the action of chalcone synthase.

      Chalcone synthase catalyzes the condensation of p-coumaroyl-coenzyme A with three molecules of malonyl-coenzyme A in a stepwise manner, forming the initial 15-carbon chalcone precursor [1] [5]. This type III polyketide synthase employs a mechanism involving sequential decarboxylative condensations followed by intramolecular cyclization to establish the aromatic A-ring of the future isoflavone structure.

      The subsequent conversion of chalcone intermediates to flavanones occurs through the action of chalcone isomerase, which catalyzes the stereospecific cyclization to form the central heterocyclic C-ring [6] [2]. In leguminous plants, including those producing Desmodianone C, the presence of chalcone reductase introduces an additional level of complexity by generating 6-deoxychalcones that serve as precursors to specific isoflavonoid subclasses [6] [7].

      The key transformation that distinguishes isoflavonoid biosynthesis from other flavonoid pathways is the 2,3-aryl migration catalyzed by isoflavone synthase [1] [8]. This membrane-bound cytochrome P450 enzyme performs the remarkable feat of migrating the B-ring from the 2-position to the 3-position of the flavanone substrate while simultaneously introducing a hydroxyl group at the 2-position [9] [8]. The resulting 2-hydroxyisoflavanone intermediate undergoes subsequent dehydration by 2-hydroxyisoflavanone dehydratase to yield the basic isoflavone aglycone [2] [9].

      Further structural elaboration of the isoflavone skeleton occurs through the action of various tailoring enzymes. O-methyltransferases introduce methyl groups at specific hydroxyl positions using S-adenosyl-L-methionine as the methyl donor [1] [2]. Glycosyltransferases catalyze the attachment of sugar moieties, typically glucose, to hydroxyl groups to form more water-soluble glycosidic derivatives [1] [10]. These modifications not only influence the biological activity of the final products but also affect their stability and subcellular localization within the plant tissue.

      The regulation of isoflavonoid biosynthesis involves complex transcriptional control mechanisms mediated by specific transcription factors, particularly members of the MYB family [1] [6]. Environmental factors such as light exposure, biotic stress, and nutrient availability can significantly influence the expression of biosynthetic genes and ultimately determine the accumulation patterns of compounds like Desmodianone C in plant tissues [1] [6].

      Recent advances in understanding the subcellular organization of isoflavonoid biosynthesis have revealed that many of the key enzymes form metabolic complexes associated with the endoplasmic reticulum membrane [6] [2]. This organization facilitates efficient channeling of intermediates and prevents the accumulation of potentially cytotoxic compounds within the cell.

      Chemical Synthesis Methodologies

      Total Synthesis Strategies from Simple Precursors

      The total synthesis of Desmodianone C and related isoflavonoid natural products has attracted considerable attention due to their structural complexity and promising biological activities. Several distinct synthetic approaches have been developed, each offering unique advantages in terms of efficiency, scalability, and functional group tolerance.

      The deoxybenzoin route represents one of the most classical approaches to isoflavone synthesis [11] [12]. This strategy typically begins with the condensation of 2-hydroxyacetophenone derivatives with appropriately substituted aromatic aldehydes under basic conditions. The resulting chalcone intermediates undergo acid-catalyzed cyclization to form the isoflavanone core, which can then be oxidized to the corresponding isoflavone. While this approach offers access to simple starting materials and relatively mild reaction conditions, the overall yields typically range from 45-75% and may require multiple steps for complex substitution patterns [12].

      The Baker-Venkataraman rearrangement has emerged as a powerful methodology for constructing isoflavone frameworks [12]. This approach involves the acylation of phenolic acetates with aroyl chlorides, followed by base-induced rearrangement to form β-diketone intermediates. Subsequent cyclization under thermal conditions provides access to isoflavones with yields generally ranging from 55-80% [11] [12]. The methodology is particularly well-suited for preparing compounds with specific substitution patterns on both the A and B rings.

      Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex isoflavonoids. Suzuki-Miyaura coupling between aryl boronic acids and halogenated precursors has proven especially valuable, offering high selectivity and excellent functional group tolerance [13] [12]. Under optimized conditions using palladium catalysts and appropriate bases at elevated temperatures, this methodology can achieve yields of 60-85%. The approach is particularly advantageous for introducing diverse substitution patterns that would be difficult to access through traditional methods [14].

      Heck coupling strategies provide another versatile route to isoflavone natural products [12]. The palladium-catalyzed coupling of aryl halides with styrene derivatives, followed by cyclization, can efficiently construct the isoflavone core structure. While yields typically range from 50-70%, the methodology offers excellent regioselectivity and can accommodate a wide variety of functional groups [14].

      One-pot multicomponent reactions have gained increasing attention for their atom economy and reduced synthetic steps [12]. These approaches typically involve the simultaneous reaction of phenols, aldehydes, and malonic acid derivatives under acid or base catalysis. While yields are generally moderate (40-65%), the simplified procedures and reduced waste generation make this approach attractive for sustainable synthesis applications.

      Microwave-assisted synthesis has significantly enhanced the efficiency of traditional isoflavone synthesis methods [12]. The application of microwave irradiation at temperatures ranging from 150-200°C can dramatically reduce reaction times while often improving yields to 65-90%. The rapid and uniform heating provided by microwave technology is particularly beneficial for cyclization reactions that are prone to side product formation under conventional heating conditions.

      Flow chemistry approaches represent the cutting edge of isoflavone synthesis technology [12]. Continuous flow reactors provide precise control over reaction conditions, including temperature, residence time, and mixing efficiency. This methodology has demonstrated the ability to achieve yields of 70-95% while offering excellent scalability and consistent product quality. The approach is particularly valuable for reactions involving hazardous reagents or conditions that require precise control.

      Palladium-catalyzed cyclization reactions have emerged as powerful tools for constructing the heterocyclic core of isoflavones [12] [14]. These methodologies typically involve the coupling of aryl halides with alkyne partners under palladium/copper catalysis in an inert atmosphere. The regioselective nature of these reactions, combined with their efficiency (55-80% yields), makes them particularly attractive for the synthesis of complex natural products.

      Semi-synthetic Modifications of Natural Analogues

      Semi-synthetic approaches to Desmodianone C derivatives offer significant advantages in terms of structural diversity and biological activity optimization. These methodologies leverage naturally occurring isoflavones as starting materials and employ selective chemical transformations to introduce specific functional groups or modify existing substituents [15] [16] [17].

      Hydroxylation reactions represent one of the most important classes of semi-synthetic modifications [15] [17]. The introduction of hydroxyl groups at specific positions on the isoflavone skeleton can dramatically alter biological activity. Common reagents for these transformations include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, tert-butyl hydroperoxide, and osmium tetroxide [15]. These oxidizing conditions require careful temperature control to prevent over-oxidation or degradation of sensitive functional groups. Hydroxylation typically targets electron-rich aromatic positions, particularly C-5, C-7, C-3′, and C-4′, and selectivity is governed by electronic effects and steric hindrance.

      Methylation of hydroxyl groups provides an effective means of modulating polarity and metabolic stability [15] [17]. Standard methylating agents include methyl iodide, dimethyl sulfate, and diazomethane, typically employed under basic conditions in aprotic solvents. The selectivity of methylation reactions depends on the relative acidity of different hydroxyl groups and their steric accessibility. These modifications can significantly impact bioavailability and target selectivity.

      Halogenation strategies, particularly bromination and chlorination, have proven highly effective for enhancing biological activity [15] [17]. N-bromosuccinimide, N-chlorosuccinimide, and iodine/iodine monochloride are commonly employed under mild electrophilic conditions. Halogenation typically occurs at electron-rich aromatic positions and follows ortho/para directing patterns. Studies have demonstrated that brominated derivatives often exhibit superior pancreatic lipase inhibitory activity compared to their natural counterparts [15] [17].

      Prenylation and geranylation reactions introduce lipophilic isoprenoid side chains that can significantly enhance biological activity [16]. These transformations typically employ prenyl bromide, dimethylallyl pyrophosphate, or farnesyl pyrophosphate under basic conditions via nucleophilic substitution mechanisms. The reactions preferentially occur at nucleophilic hydroxyl groups, particularly those at C-6 and C-8 on the A-ring and C-3′ and C-5′ on the B-ring. The selectivity is governed by the nucleophilicity of the hydroxyl groups and steric considerations.

      Glycosylation reactions provide access to water-soluble derivatives with potentially altered biological properties [1]. These transformations typically employ glycosyl donors such as acetobromoglucose or trichloroacetimidates under Lewis acid catalysis in anhydrous conditions. The reactions show preference for less hindered hydroxyl groups, particularly at the C-7 position. Proper protection and deprotection strategies are essential for achieving selective glycosylation patterns.

      Acetylation and acylation reactions offer straightforward methods for protecting hydroxyl groups or introducing ester functionalities [17]. Acetic anhydride, acyl chlorides, and N,N-dimethylaminopyridine are commonly employed under basic conditions at room temperature. These modifications can improve stability and alter pharmacokinetic properties while providing synthetic intermediates for further elaboration.

      Demethylation reactions allow for the selective removal of methoxy groups to regenerate free hydroxyl groups [15] [17]. Boron tribromide, aluminum chloride, and other Lewis acids are typically employed under carefully controlled conditions at low temperatures. The selectivity of demethylation depends on the relative strength of the carbon-oxygen bonds and the ability of the Lewis acid to coordinate with the oxygen atom.

      Ring opening and closure reactions provide access to structurally modified isoflavone derivatives [17]. These transformations can be promoted by acids, bases, or thermal conditions depending on the specific structural modifications desired. The reaction pathways are governed by thermodynamic versus kinetic control factors and can lead to products with significantly altered biological activities.

      Optimization of Extraction Protocols from Natural Sources

      The efficient extraction of Desmodianone C from natural plant sources requires careful optimization of multiple parameters to maximize yield while preserving compound integrity. Contemporary extraction methodologies have evolved significantly beyond traditional approaches, incorporating advanced techniques that offer improved efficiency, selectivity, and environmental sustainability [18] [19] [20].

      Conventional maceration remains a fundamental extraction technique due to its simplicity and minimal equipment requirements [18] [19]. Optimization studies have demonstrated that 70% ethanol-water mixtures provide optimal solvent systems for isoflavonoid extraction, balancing the solubility of both polar glycosidic forms and less polar aglycones [21] [19]. The solid-to-solvent ratio of 1:10 to 1:20 (weight/volume) has been identified as optimal for maximizing extraction efficiency while maintaining economic feasibility. Extended extraction times of 24-72 hours at room temperature ensure complete diffusion of target compounds from the plant matrix, although this approach suffers from high solvent consumption and extended processing times [18].

      Soxhlet extraction offers improved efficiency compared to simple maceration by providing continuous solvent refreshment and elevated temperatures [19] [22]. Optimal conditions typically involve 60-80% methanol-water mixtures at temperatures ranging from 65-80°C for 6-8 hours [23] [19]. The continuous reflux mechanism ensures efficient extraction while preventing thermal degradation of sensitive compounds. Solid-to-solvent ratios of 1:8 to 1:15 (weight/volume) provide excellent extraction efficiency of 70-85% with moderate energy consumption [18].

      Ultrasound-assisted extraction has emerged as a highly effective technique for isoflavonoid isolation, utilizing acoustic cavitation to disrupt cellular structures and enhance mass transfer [18] [19]. Optimization studies have revealed that 70% ethanol-water systems at temperatures of 40-60°C provide optimal extraction conditions [18]. The mechanical effects of ultrasonic waves significantly reduce extraction times to 30-60 minutes while achieving extraction efficiencies of 75-90% [18] [19]. The solid-to-solvent ratio can be optimized within the range of 1:10 to 1:25 (weight/volume) depending on the specific plant matrix and target compound concentration.

      Microwave-assisted extraction represents a revolutionary approach that utilizes electromagnetic radiation to rapidly heat solvent-sample mixtures [18] [19]. The selective heating of polar molecules leads to rapid cell wall disruption and enhanced solvent penetration. Optimal conditions typically involve 70% ethanol-water systems heated to 60-100°C for 10-30 minutes [18]. The rapid and uniform heating achieves extraction efficiencies of 80-95% while dramatically reducing processing times. Solid-to-solvent ratios of 1:10 to 1:20 (weight/volume) provide optimal results with low to moderate energy consumption [18].

      Pressurized liquid extraction employs elevated temperature and pressure to enhance solvent properties and extraction kinetics [23] [19]. Optimal conditions utilize 60% methanol-water mixtures at temperatures of 100-150°C and pressures of 10-20 MPa for 15-45 minutes [23] [19]. The elevated temperature reduces solvent viscosity and increases diffusion rates, while pressure maintains the liquid state of the solvent. This technique achieves extraction efficiencies of 85-95% with solid-to-solvent ratios of 1:10 to 1:15 (weight/volume) [23] [18].

      Supercritical fluid extraction utilizing carbon dioxide modified with ethanol offers an environmentally friendly alternative with excellent selectivity [19] [22]. Optimal conditions typically employ carbon dioxide with 10-20% ethanol modifier at temperatures of 40-60°C and pressures of 150-300 bar for 60-120 minutes [19]. The tunable solvent properties of supercritical fluids allow for selective extraction of specific compound classes. While extraction efficiencies of 70-85% are achievable, the high energy consumption and equipment costs limit widespread application [18].

      Subcritical water extraction utilizes pure water at elevated temperatures (150-200°C) and moderate pressures to extract polar compounds [19]. The altered dielectric properties of water at elevated temperatures enable the extraction of compounds typically requiring organic solvents. Extraction times of 30-60 minutes with solid-to-solvent ratios of 1:10 to 1:20 (weight/volume) achieve efficiencies of 75-90% [19]. This green extraction technique eliminates organic solvent usage but requires moderate to high energy input [18].

      Critical optimization parameters across all extraction methods include temperature control to prevent thermal degradation, pH adjustment to optimize compound stability, particle size reduction to enhance surface area accessibility, and moisture content optimization to facilitate solvent penetration [18] [19]. Advanced approaches incorporating response surface methodology and artificial intelligence algorithms have enabled the development of predictive models for optimizing multiple parameters simultaneously [18].

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      Dates

      Last modified: 07-20-2023

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